ARP 100 is classified as a selective inhibitor of matrix metalloproteinases, specifically MMP-2. It is derived from N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids and has been shown to exhibit potent anti-invasive properties in various in vitro models. The compound is also known by its chemical identifier PD021431 and has the CAS number 704888-90-4 .
The synthesis of ARP 100 involves several key steps that utilize established organic chemistry techniques. It is synthesized as a derivative of N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids. The process begins with the formation of the sulfonamide group, followed by the introduction of the alkoxy and hydroxamic functionalities. Key parameters in the synthesis include:
The molecular structure of ARP 100 can be described by its IUPAC name: 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide. The compound features a biphenyl group that contributes to its selectivity for MMP-2 over MMP-1. Key structural characteristics include:
ARP 100 participates in specific chemical reactions primarily involving its interaction with matrix metalloproteinases. The key reaction includes:
The selectivity for MMP-2 over MMP-1 is attributed to steric hindrance introduced by the biphenyl substituent, which limits binding interactions with MMP-1 .
The mechanism of action for ARP 100 centers on its ability to inhibit MMP-2 activity effectively. This involves:
ARP 100 exhibits several notable physical and chemical properties:
These properties are critical for understanding how ARP 100 can be effectively utilized in biological assays and potential therapeutic applications .
ARP 100 has significant implications in biomedical research due to its selective inhibition of MMP-2:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6